

CypHer 5 for measuring lysosomal pH

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Compound of Interest

Compound Name: CypHer 5
Cat. No.: B12396290

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An In-Depth Technical Guide to Measuring Lysosomal pH with CypHer® 5E

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypHer 5E is a pH-sensitive, red-excited fluorescent dye designed for the dynamic measurement of pH in acidic intracellular compartments such as endosomes and lysosomes. As a member of the cyanine dye family, its fluorescence is intrinsically linked to the surrounding pH. It is minimally fluorescent at the neutral pH of the extracellular environment and cell surface but exhibits a significant increase in fluorescence intensity upon protonation in the acidic lumen of endosomes and lysosomes.^{[1][2][3]} This property makes it an exceptional tool for monitoring cellular processes involving acidification, most notably receptor internalization, endocytosis, and phagocytosis.^{[4][5]}

The dye is typically supplied as an N-hydroxysuccinimide (NHS) ester, which allows for straightforward covalent conjugation to primary amines on proteins and antibodies, creating specific probes for tracking the trafficking of a target molecule into the cell.

Mechanism of Action

The functionality of **CypHer 5E** is based on a reversible pH-dependent protonation. At neutral pH (≈ 7.4), the dye exists in a non-protonated state and is essentially non-fluorescent. When a molecule labeled with **CypHer 5E** is internalized into the progressively acidic environment of the endocytic pathway (pH 6.5 descending to pH 4.5), the dye becomes protonated. This structural change activates its fluorescence, resulting in a bright signal that directly correlates

with its accumulation in acidic organelles. This "off-to-on" switching provides a high signal-to-background ratio, ideal for live-cell imaging assays.

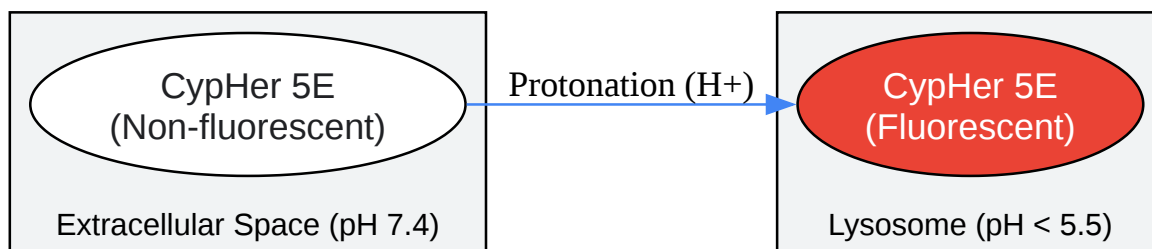


Figure 1: CypHer 5E Mechanism of Action

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Physicochemical and Spectral Properties

The quantitative characteristics of **CypHer 5E** are essential for designing and interpreting experiments. These properties are summarized below.

Property	Value	Source(s)
pKa	~7.3	
Note: An earlier publication on "CypHer 5" reported a pKa of 6.1.		
Excitation Maximum (λ_{ex})	~647 - 650 nm	
Emission Maximum (λ_{em})	~666 - 670 nm	
Recommended Laser Line	633 nm (HeNe), 647 nm (Red)	
Reactive Group	N-hydroxysuccinimide (NHS) Ester	
Reactivity	Primary Amines	
Molar Extinction Coeff. (ϵ)	40,000 M ⁻¹ cm ⁻¹ at 500 nm	
Note: This value from the datasheet appears anomalous. The parent dye, Cy5, has an ϵ of ~250,000 M ⁻¹ cm ⁻¹ near its ~650 nm absorption max.		
Quantum Yield (Φ)	Not specified. (Parent Cy5 dye $\Phi \approx 0.2$)	
Cell Permeability	No	

Experimental Protocols

Protocol 1: Conjugation of CypHer 5E NHS Ester to an Antibody

This protocol provides a general method for labeling antibodies. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

- Antibody (2 mg/mL in amine-free buffer, e.g., PBS)
- **CypHer 5E Mono NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

- **Antibody Preparation:** If the antibody solution contains primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified first. Exchange the buffer to PBS using a desalting column or dialysis. Adjust the final concentration to 2 mg/mL.
- **Adjust pH:** Add 0.1 volumes of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. The slightly basic pH is required for efficient conjugation to primary amines.
- **Prepare Dye Stock Solution:** Allow the **CypHer 5E NHS Ester** vial to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be used immediately.
- **Labeling Reaction:** Add the reactive dye solution to the antibody solution while gently vortexing. A starting point for optimization is a 10-15 fold molar excess of dye to antibody.
- **Incubation:** Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification:** Remove unreacted dye by applying the reaction mixture to a desalting column equilibrated with PBS. Centrifuge according to the manufacturer's instructions to collect the purified, labeled antibody.
- **Characterization (Optional but Recommended):** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for **CypHer 5E**).

- Storage: Store the labeled antibody at 2-8°C for short-term use or at -20°C in aliquots for long-term storage. Adding a stabilizer like 0.1% BSA is recommended.

Protocol 2: Live-Cell Imaging of Endocytosis

This protocol describes the use of a **CypHer 5E**-labeled antibody to monitor receptor internalization in real-time.

Materials:

- Cells cultured on glass-bottom imaging dishes
- **CypHer 5E**-labeled antibody (or other protein)
- Live-cell imaging medium (e.g., HBSS or phenol red-free medium, buffered with HEPES)
- Ligand/agonist to induce internalization
- Fluorescence microscope with environmental control (37°C, 5% CO₂), appropriate filters (e.g., Cy5 filter set), and a 630-650 nm laser line.

Procedure:

- Cell Seeding: Seed cells onto imaging dishes to reach 60-80% confluency on the day of the experiment.
- Cell Labeling: Replace the culture medium with pre-warmed imaging medium containing the **CypHer 5E**-labeled antibody at a predetermined optimal concentration. Incubate at 37°C for 30-60 minutes to allow binding to the cell surface receptor.
- Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound antibody.
- Baseline Imaging: Acquire initial images to establish the baseline fluorescence before stimulation. At this stage, with the probe on the cell surface at neutral pH, the signal should be minimal.

- Stimulation: Add the stimulating ligand (e.g., agonist) to the imaging medium to induce endocytosis.
- Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 30-90 minutes). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal.
- Analysis: Quantify the increase in intracellular fluorescence intensity over time within defined regions of interest (ROIs) for each cell.

Protocol 3: In Situ pH Calibration

To convert fluorescence intensity to an absolute pH value, an in-situ calibration curve must be generated at the end of the experiment. This procedure uses ionophores to equilibrate the lysosomal pH with that of external buffers of known pH.

Materials:

- Cells previously imaged with a **CypHer 5E** probe
- Calibration Buffers: A series of buffers (e.g., 20 mM MES, 110 mM KCl, 20 mM NaCl) adjusted to a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
- Ionophores: 10 μ M Nigericin (a K^+/H^+ antiporter) and 10 μ M Monensin (a Na^+/H^+ antiporter) stock solutions.

Procedure:

- Prepare Ionophore-Containing Buffers: Just before use, add nigericin and monensin to each calibration buffer to a final concentration of 10 μ M each.
- Equilibration: After the time-lapse experiment, remove the imaging medium from the cells.
- Sequential Buffer Incubation: Add the highest pH calibration buffer (e.g., pH 7.0) to the cells. Incubate for 5-10 minutes at 37°C to allow the intracellular and extracellular pH to equilibrate.

- Image Acquisition: Acquire fluorescence images from the same cells imaged in the experiment.
- Repeat: Repeat steps 3 and 4 for each calibration buffer, proceeding from the highest to the lowest pH.
- Data Analysis: Measure the mean fluorescence intensity for each cell at each pH point. Plot the intensity as a function of pH to generate a calibration curve. Fit the data to a suitable equation (e.g., sigmoidal dose-response) to interpolate the pH of your experimental samples from their fluorescence intensities.

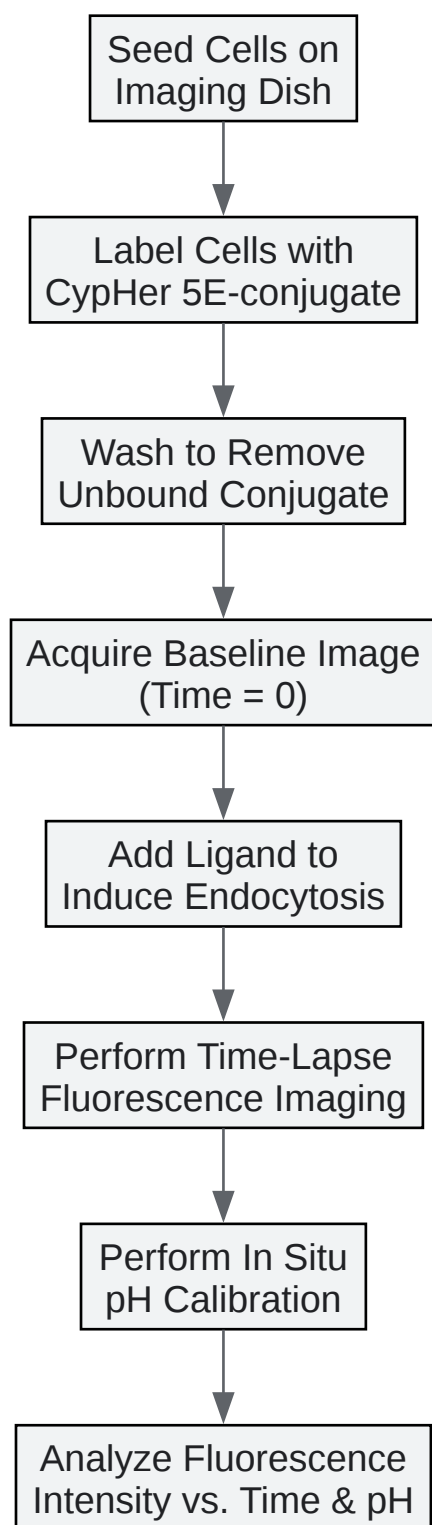


Figure 2: General Experimental Workflow

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Application Example: Monitoring EGFR Endocytic Trafficking

The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase that undergoes endocytosis upon binding its ligand, EGF. The internalization of EGFR and its subsequent trafficking through endosomes to the lysosome for degradation is a critical mechanism for signal attenuation. This process involves the maturation of endosomes into late endosomes and lysosomes, which is accompanied by a drop in luminal pH.

By using an anti-EGFR antibody conjugated to **CypHer 5E**, researchers can directly visualize and quantify the rate and extent of EGFR trafficking into these acidic compartments. Following the addition of EGF, the **CypHer 5E**-anti-EGFR complex is internalized from the cell surface, where it is non-fluorescent, into early endosomes. As these endosomes acidify, the **CypHer 5E** dye fluoresces, providing a real-time readout of the receptor's progression along the degradative pathway.

Figure 3: EGFR Trafficking Assay using **CypHer 5E**

Considerations and Best Practices

- **Phototoxicity:** Like all fluorophores, **CypHer 5E** is subject to photobleaching and can induce phototoxicity in live cells upon intense illumination. Minimize light exposure by using neutral density filters, low laser power, and the shortest possible exposure times.
- **Calibration is Key:** For quantitative pH measurements, a full calibration curve (Protocol 3) is essential. Do not rely on intensity changes alone, as these can be influenced by factors other than pH, such as probe concentration.
- **Controls:** Always include negative controls, such as cells not treated with the stimulating ligand, to measure basal internalization rates. Positive controls, such as treating cells with agents known to disrupt lysosomal pH (e.g., Bafilomycin A1 or NH₄Cl), can validate the probe's response.
- **Dye-Protein Ratio:** Over-labeling a protein can affect its biological function. It is crucial to optimize the degree of labeling and confirm that the conjugated protein (e.g., antibody)

retains its binding affinity and specificity. A DOL of 3-7 is often a good starting point for antibodies.

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